[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine
Übersicht
Beschreibung
[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C13H18F3N3 and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine , a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanism of action.
- Chemical Formula : C13H16F3N3
- Molecular Weight : 273.29 g/mol
- IUPAC Name : 2-[4-(trifluoromethyl)phenyl]-N-(piperazin-1-yl)methanamine
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperazine Ring : The initial step typically involves the reaction of 4-methylpiperazine with an appropriate trifluoromethylated phenyl compound.
- Methylation : The resulting product is then treated with formaldehyde to yield the final methanamine derivative.
- Purification : The compound is purified through recrystallization from solvents like ethanol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs were tested against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
K562 (CML) | < 1 |
HL-60 (AML) | 1.42 - 1.52 |
MCF-7 (Breast) | 4.56 |
A549 (Lung) | 2.27 |
These results indicate that the compound may inhibit cell proliferation effectively, particularly in leukemia and breast cancer models .
Kinase Inhibition
The compound has shown potential as a protein kinase inhibitor. Kinase assays revealed that it could inhibit specific kinases involved in cancer proliferation:
Kinase | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
---|---|---|
Bcr-Abl1 | 36 | 43 |
EGFR | 24 | 34 |
VEGFR-2 | 39 | 38 |
These findings suggest that this compound may act as a type I inhibitor, mimicking ATP binding to the active site of kinases .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes essential for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study investigated the effects of this compound on various cancer types:
- In vitro assays demonstrated that treatment with the compound led to a significant decrease in cell viability across multiple cancer cell lines.
- Further analysis indicated that the compound's effects were dose-dependent and correlated with increased levels of apoptosis markers.
Eigenschaften
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)12-3-2-11(13(14,15)16)8-10(12)9-17/h2-3,8H,4-7,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPIKCJHMHJEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.